tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate is a piperidine-based heterocyclic compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group, and a tetrazole moiety. The tetrazole ring, a nitrogen-rich heterocycle, is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capabilities in medicinal chemistry applications. The hydroxyl group at the 4-position introduces polarity, influencing solubility and reactivity, while the Boc group facilitates selective deprotection during synthetic workflows. This compound serves as a versatile intermediate in drug discovery, particularly for kinase inhibitors and bioactive scaffolds.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3/c1-10(2,3)19-9(17)16-6-4-11(18,5-7-16)8-12-14-15-13-8/h18H,4-7H2,1-3H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJRJFZEJOORJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NNN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Tetrazole Group: The tetrazole moiety is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Hydroxylation: The hydroxy group can be introduced through selective oxidation of the piperidine ring.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the cycloaddition and oxidation steps to improve yield and reduce reaction times. Additionally, the use of automated systems for purification and isolation of the final product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products
Oxidation: Formation of tert-butyl 4-oxo-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-amino-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate.
Substitution: Formation of tert-butyl 4-alkoxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new
Biological Activity
tert-butyl 4-hydroxy-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate (CAS Number: 1803594-41-3) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 269.30 g/mol. The compound features a piperidine ring substituted with a hydroxy group and a tetrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1803594-41-3 |
| Molecular Formula | C₁₁H₁₉N₅O₃ |
| Molecular Weight | 269.30 g/mol |
Synthesis
Synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl piperidine derivatives with tetrazole derivatives under controlled conditions to ensure high yield and purity. Specific synthetic routes have been documented in various studies, highlighting the importance of optimizing reaction conditions for desired biological activity.
Anticonvulsant Activity
Research has indicated that compounds containing tetrazole rings exhibit significant anticonvulsant properties. A study demonstrated that derivatives similar to this compound showed effective protection against seizures in animal models. The structure-activity relationship (SAR) analysis suggested that modifications on the piperidine and tetrazole rings could enhance anticonvulsant efficacy .
Antitumor Activity
The compound has also been investigated for its potential as an antitumor agent. In vitro studies revealed that it exhibited cytotoxic effects against various cancer cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating promising anticancer activity . The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially mediated by interactions with specific cellular pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. In models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Seizure Models : In a controlled study using PTZ-induced seizure models in rodents, administration of the compound resulted in a significant reduction in seizure duration and frequency compared to control groups .
- Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF7) showed that the compound inhibited cell proliferation effectively at concentrations as low as 10 µM .
- Neuroprotection in Cell Cultures : In vitro experiments using neuronal cell cultures exposed to neurotoxic agents demonstrated that treatment with this compound led to a significant increase in cell viability and a decrease in apoptotic markers .
Comparison with Similar Compounds
Triazole-Substituted Analogues
Compound A : tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)-methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)-piperidine-1-carboxylate
- Synthesis : Prepared via a Pd-catalyzed coupling reaction between a triazole precursor and chloropyrimidine in THF, using SPhos Pd G3 as a catalyst.
- Key Differences: Replaces tetrazole with a triazole ring and introduces a methylthio-pyrimidinyl substituent.
- Applications : Likely tailored for kinase inhibition due to the pyrimidine moiety, a common pharmacophore in kinase-targeting drugs.
Compound B : tert-Butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Amino-Substituted Analogue
Compound C: tert-Butyl 4-amino-4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate
- Structure: Replaces the hydroxyl group with an amino group.
- This compound is marketed as a "versatile small molecule scaffold" but is discontinued, suggesting challenges in stability or synthesis.
Complex Heterocyclic Derivative
Compound D : (3R,4R)-tert-butyl 4-methyl-3-(6-tosylimidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Synthesis : Multi-step process involving Lawesson’s reagent for thioamide formation and NaOH-mediated deprotection.
- Key Differences : Incorporates a fused imidazo-pyrrolo-pyrazine system, likely for targeting nucleic acid-binding proteins or kinases. The stereochemistry (3R,4R) suggests enantioselective biological activity.
Functional Group and Property Comparison
Key Research Findings
Tetrazole vs. Triazole : The tetrazole in the target compound offers superior hydrogen-bonding capacity compared to triazoles, making it advantageous for interactions with polar enzyme active sites.
Hydroxyl Group Impact: The hydroxyl group increases acidity (pKa ~8–10) relative to the amino group in Compound C (pKa ~10–12), affecting ionization under physiological conditions.
Synthetic Scalability : Compounds with simpler substituents (e.g., target compound) are more amenable to large-scale synthesis than complex derivatives like Compound D, which require chiral resolution and multi-step protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
